Sinigrin is an aliphatic glucosinolate found in plants of the Brassicaceae family, such as Brussels sprouts, broccoli, and black mustard seeds (Brassica nigra) [, , ]. It belongs to the class of glucosinolates, which are sulfur-containing secondary metabolites. Sinigrin serves as a precursor for allyl isothiocyanate (AITC), a bioactive compound with diverse biological activities [, ]. In scientific research, sinigrin is studied for its potential role in human health, particularly its anti-cancer, anti-inflammatory, and anti-diabetic properties [, , , , , , , ].
While sinigrin is naturally occurring, its synthesis has been investigated. A study reported the optimization of ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed (Brassica juncea L.) using response surface methodology []. The optimized conditions involved 57% ethanol concentration at 81 °C for 60 minutes, achieving a sinigrin productivity of 3.84 ± 0.02%.
Sinigrin is primarily known for its enzymatic hydrolysis catalyzed by myrosinase, an enzyme found in the same plants as sinigrin. This hydrolysis reaction yields allyl isothiocyanate (AITC), a volatile and reactive compound responsible for the pungent flavor of mustard and other cruciferous vegetables [, , , , , ]. The reaction is influenced by various factors, including temperature, pH, and the presence of metal ions [].
Sinigrin's mechanism of action is largely attributed to its conversion to AITC. AITC exerts its biological effects through interactions with various cellular components and signaling pathways []. For instance, AITC has been shown to induce apoptosis and cell cycle arrest in cancer cells [, ]. Additionally, sinigrin has been shown to inhibit dimethylhydrazine-induced aberrant crypt foci and induce apoptosis in the rat colon []. It has also been shown to improve insulin resistance in type 2 diabetic mice [].
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